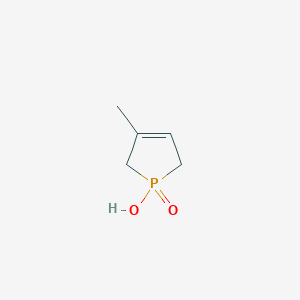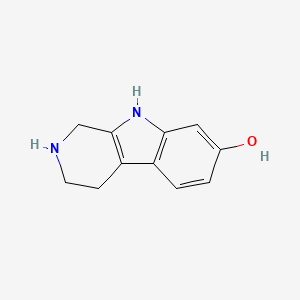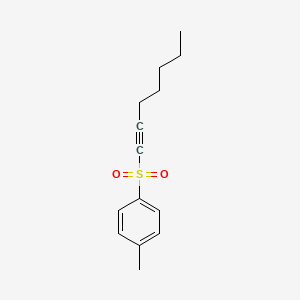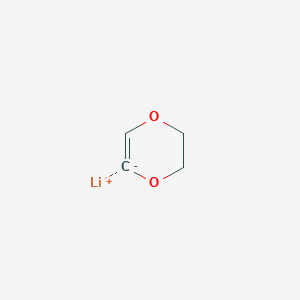
Lithium 5,6-dihydro-1,4-dioxin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 5,6-dihydro-1,4-dioxin-2-ide is an organolithium compound with the molecular formula C4H5LiO2. It is a derivative of 1,4-dioxin, a heterocyclic compound containing oxygen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5,6-dihydro-1,4-dioxin-2-ide typically involves the reaction of 5,6-dihydro-1,4-dioxin with a lithium reagent. One common method is the deprotonation of 5,6-dihydro-1,4-dioxin using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent quality and yield. The compound is typically produced in batch reactors, and the product is purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 5,6-dihydro-1,4-dioxin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted dioxin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides (R-X) or acyl chlorides (R-COCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dioxin derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Lithium 5,6-dihydro-1,4-dioxin-2-ide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium 5,6-dihydro-1,4-dioxin-2-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also interact with electrophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 5,6-dihydro-1,4-dithiin-2-ide: A sulfur analog of Lithium 5,6-dihydro-1,4-dioxin-2-ide, with similar reactivity but different electronic properties.
Lithium 1,3-dioxolane-2-ide: Another organolithium compound with a different ring structure, used in similar synthetic applications.
Uniqueness
This compound is unique due to its oxygen-containing ring structure, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of oxygen-containing heterocycles and other complex molecules .
Eigenschaften
CAS-Nummer |
83726-22-1 |
|---|---|
Molekularformel |
C4H5LiO2 |
Molekulargewicht |
92.0 g/mol |
InChI |
InChI=1S/C4H5O2.Li/c1-2-6-4-3-5-1;/h1H,3-4H2;/q-1;+1 |
InChI-Schlüssel |
KNCSMXKYNYVDSY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CO[C-]=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
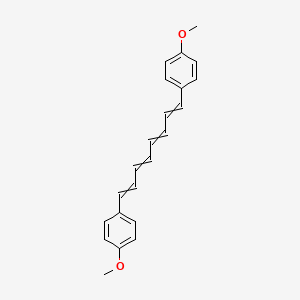
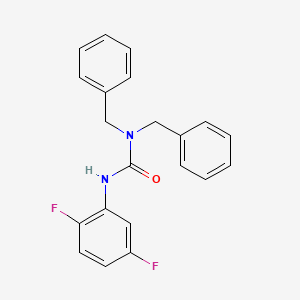
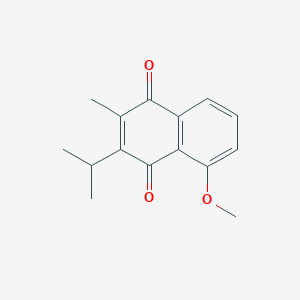

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
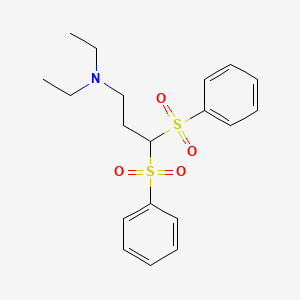
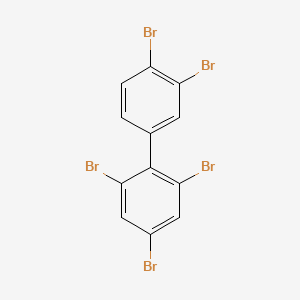
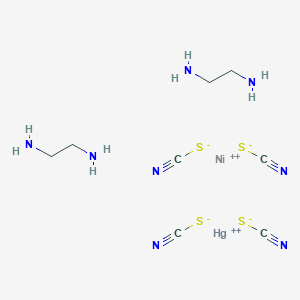
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
